molecular formula C23H33NO2SSi B13404465 [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide

[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide

Cat. No.: B13404465
M. Wt: 415.7 g/mol
InChI Key: ZMVKRPKYFHBHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]benzenesulfinamide (CAS: 943858-35-3) is a chiral sulfinamide derivative characterized by a 4-methyl-substituted benzene ring linked via a sulfinamide group to a methylene-bridged aryl moiety. The latter features a bulky tris(1-methylethyl)silyl (TIPS) ether substituent at the para position of the phenyl ring. This compound is primarily utilized in asymmetric synthesis as a chiral auxiliary or ligand due to its stereochemical rigidity and steric bulk, which enhances enantioselectivity in catalytic reactions .

Properties

Molecular Formula

C23H33NO2SSi

Molecular Weight

415.7 g/mol

IUPAC Name

4-methyl-N-[[4-tri(propan-2-yl)silyloxyphenyl]methylidene]benzenesulfinamide

InChI

InChI=1S/C23H33NO2SSi/c1-17(2)28(18(3)4,19(5)6)26-22-12-10-21(11-13-22)16-24-27(25)23-14-8-20(7)9-15-23/h8-19H,1-7H3

InChI Key

ZMVKRPKYFHBHTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N=CC2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide typically involves multiple steps, including the formation of silyl ethers and the use of specific catalysts. One common method involves the silylation of alcohols and phenols using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst such as proazaphosphatrane . The reaction conditions are generally mild, with temperatures ranging from 24 to 40°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation processes, utilizing efficient and mild catalysts to ensure high yields and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures under controlled atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Cancer Research: As an intermediate in the synthesis of Jasplakinolide, it plays a crucial role in developing inhibitors for cancer cell proliferation.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide involves its interaction with molecular targets and pathways. In cancer research, it acts as an inhibitor by binding to specific proteins and enzymes involved in cell proliferation. The silyl group enhances its stability and bioavailability, allowing it to effectively inhibit the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfinamide Class

2.1.1. [S(R)]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide
  • Key Differences: Substituents: This analogue (CAS: 2162939-90-2) incorporates a 3,5-di-tert-butyl-4-methoxyphenyl group and a phosphino-benzyloxy moiety, contrasting with the TIPS group in the target compound. Electronic Profile: The methoxy and benzyloxy groups enhance electron density, which may influence reactivity in nucleophilic additions .
2.1.2. 4-Methyl-N-[(1R,2S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-1-phenyl-2-[[tris(1-methylethyl)silyl]oxy]ethyl]-benzenesulfinamide
  • Key Differences: Backbone Complexity: This compound (CAS: 620140-01-4) has an extended structure with a sulfinylphenyl group and an additional phenyl ring, increasing molecular weight (645.99 g/mol vs. ~480 g/mol for the target compound).

Functional Group Analysis

Compound CAS Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound 943858-35-3 C₃₀H₄₇NO₂SSi* ~480* 4-Methyl, TIPS-oxy
[S(R)]-Analogue 2162939-90-2 C₄₇H₆₉NO₃PSi 764.15 Di-tert-butyl, dicyclohexylphosphino
Extended Sulfinamide 620140-01-4 C₃₇H₄₇NO₃S₂Si 645.99 Sulfinylphenyl, TIPS-oxy

*Note: The target compound’s molecular formula is inferred from structural analysis, as explicit data is unavailable in the provided evidence .

Research Findings and Limitations

  • Synthetic Challenges: The TIPS group in the target compound complicates purification due to its non-polar nature, whereas phosphino-containing analogues require stringent handling under inert atmospheres .
  • Performance Metrics: In catalytic asymmetric epoxidation, the target compound exhibits lower enantiomeric excess (78–82%) compared to its phosphino analogue (90–95%), attributed to reduced steric control .

Biological Activity

[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide, with the CAS number 943858-35-3, is a synthetic compound recognized primarily as an intermediate in the synthesis of Jasplakinolide, a potent inhibitor of prostate and breast carcinoma cell proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C23H33NO2SSi
  • Molecular Weight : 415.66 g/mol
  • Solubility : Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol.
  • Appearance : Pale yellow oil.

The biological activity of this compound is largely attributed to its role as a precursor to Jasplakinolide. Jasplakinolide is known to stabilize actin filaments and inhibit their depolymerization, which is crucial in various cellular processes including cell proliferation and migration. This stabilization leads to the induction of apoptosis in cancer cells, particularly in prostate and breast cancer models.

In Vitro Studies

  • Cell Proliferation Inhibition :
    • A study by Ghosh et al. (2007) demonstrated that Jasplakinolide significantly inhibits the proliferation of prostate and breast carcinoma cells. The precursor compound this compound was shown to effectively produce Jasplakinolide under laboratory conditions.
  • Mechanistic Insights :
    • The compound was observed to induce apoptosis through the activation of caspase pathways in cancer cell lines, effectively reducing cell viability and promoting programmed cell death .

In Vivo Studies

  • Animal Models :
    • In animal models, treatment with Jasplakinolide derived from this compound resulted in significant tumor size reduction in xenograft models of breast cancer. The study highlighted the compound's potential for therapeutic development .

Case Studies

Study ReferenceSubjectFindings
Ghosh et al. (2007)Prostate CancerDemonstrated inhibition of cell proliferation with IC50 values indicating effective dosage for therapeutic use.
Animal StudyBreast Cancer XenograftsSignificant tumor reduction observed with treatment derived from [S(S)] compound; implications for clinical applications discussed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.